2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-8-ol
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Overview
Description
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 2,5-dimethylphenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylbenzaldehyde and 8-hydroxyquinoline.
Condensation Reaction: The 2,5-dimethylbenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinoline.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl group at the 8-position of the quinoline ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage, altering the compound’s properties.
Substitution: The hydroxyl group at the 8-position can be substituted with other functional groups, such as halogens, alkyl groups, or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine), alkyl halides, or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives with ethyl linkages.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA/RNA: Bind to nucleic acids, affecting gene expression and protein synthesis.
Modulate Receptors: Interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinoline: Lacks the hydroxyl group at the 8-position.
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-6-ol: Hydroxyl group at the 6-position instead of the 8-position.
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]isoquinolin-8-ol: Isoquinoline ring system instead of quinoline.
Uniqueness
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-8-ol is unique due to the specific positioning of the hydroxyl group at the 8-position of the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-6-7-14(2)16(12-13)9-11-17-10-8-15-4-3-5-18(21)19(15)20-17/h3-12,21H,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPNKCBVCYQMFM-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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